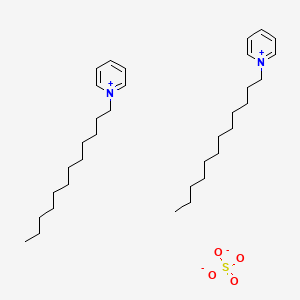
1-piperidin-1-ium-1-ylpropan-2-yl N-(4-propoxyphenyl)carbamate;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidin-1-ium-1-ylpropan-2-yl N-(4-propoxyphenyl)carbamate;chloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound, with the molecular formula C18H29ClN2O3, is used in various scientific research applications .
Vorbereitungsmethoden
The synthesis of 1-piperidin-1-ium-1-ylpropan-2-yl N-(4-propoxyphenyl)carbamate;chloride involves several steps. One common synthetic route includes the reaction of 1-piperidin-1-ium-1-ylpropan-2-ol with 4-propoxyphenyl isocyanate under controlled conditions to form the carbamate ester. The resulting product is then treated with hydrochloric acid to obtain the chloride salt. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Piperidin-1-ium-1-ylpropan-2-yl N-(4-propoxyphenyl)carbamate;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.
Hydrolysis: The carbamate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.
Wissenschaftliche Forschungsanwendungen
1-Piperidin-1-ium-1-ylpropan-2-yl N-(4-propoxyphenyl)carbamate;chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-piperidin-1-ium-1-ylpropan-2-yl N-(4-propoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1-Piperidin-1-ium-1-ylpropan-2-yl N-(4-propoxyphenyl)carbamate;chloride can be compared with other piperidine derivatives such as:
1-Piperidin-1-ium-1-ylpropan-2-yl N-(4-hexoxyphenyl)carbamate;chloride: Similar structure but with a hexoxy group instead of a propoxy group.
1-Piperidin-1-ium-1-ylpropan-2-yl N-(3-pentoxyphenyl)carbamate;chloride: Similar structure but with a pentoxy group instead of a propoxy group.
These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of each derivative .
Eigenschaften
CAS-Nummer |
42438-16-4 |
|---|---|
Molekularformel |
C18H29ClN2O3 |
Molekulargewicht |
356.9 g/mol |
IUPAC-Name |
1-piperidin-1-ium-1-ylpropan-2-yl N-(4-propoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C18H28N2O3.ClH/c1-3-13-22-17-9-7-16(8-10-17)19-18(21)23-15(2)14-20-11-5-4-6-12-20;/h7-10,15H,3-6,11-14H2,1-2H3,(H,19,21);1H |
InChI-Schlüssel |
FJMYSQODVKUMIB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)NC(=O)OC(C)C[NH+]2CCCCC2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, [4-(dimethylamino)phenyl]-, ethyl ester](/img/structure/B13746393.png)
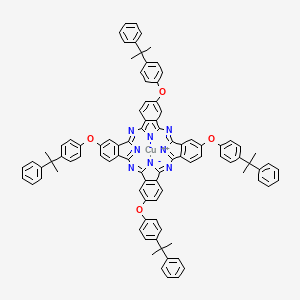
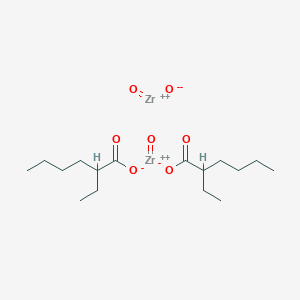
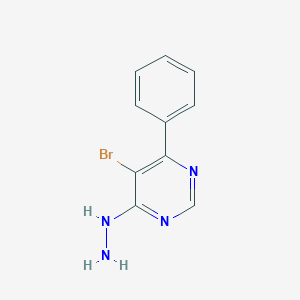
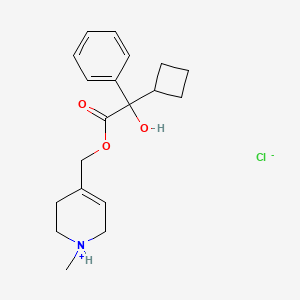
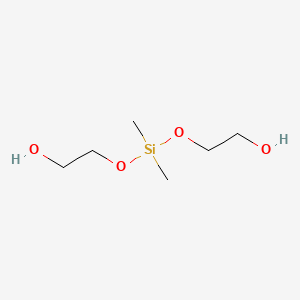
![Ethyl 2-[benzenesulfonyl-[2-(3-methoxyphenyl)ethyl]amino]acetate](/img/structure/B13746416.png)
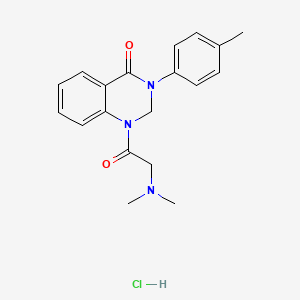
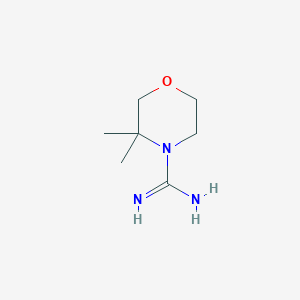
![6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid](/img/structure/B13746433.png)
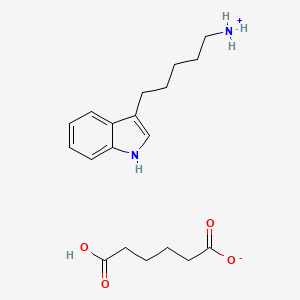

![7-phenyl-7H-benzo[c]fluorene](/img/structure/B13746462.png)
